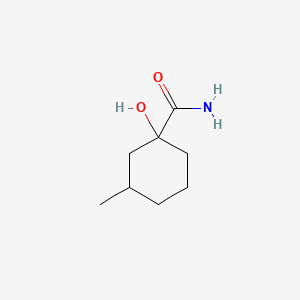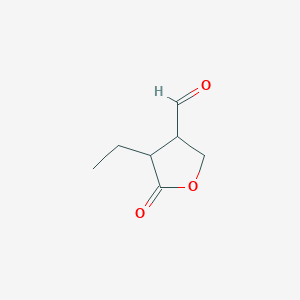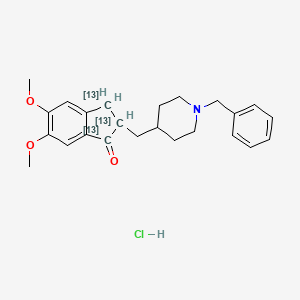![molecular formula C11H14N2O B13831555 (S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol CAS No. 475216-28-5](/img/structure/B13831555.png)
(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol is a chiral compound featuring a benzimidazole ring substituted with a methyl group and a propanol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Methylation: The benzimidazole ring is then methylated using methyl iodide or a similar methylating agent.
Attachment of Propanol Side Chain:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to yield a dihydrobenzimidazole derivative.
Substitution: The methyl group on the benzimidazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Ketone or carboxylic acid derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of (S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The benzimidazole ring is known to bind to various biological targets, potentially inhibiting or activating specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(Benzimidazol-1-yl)propan-2-ol: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanol: Has a shorter side chain, which could influence its solubility and interaction with targets.
(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)butan-2-ol: Has a longer side chain, potentially altering its pharmacokinetic properties.
Uniqueness
(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol is unique due to its specific combination of a chiral center, a benzimidazole ring, and a propanol side chain. This structure may confer distinct properties, such as enhanced binding affinity to certain biological targets or improved solubility in organic solvents.
Eigenschaften
CAS-Nummer |
475216-28-5 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(2S)-1-(2-methylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C11H14N2O/c1-8(14)7-13-9(2)12-10-5-3-4-6-11(10)13/h3-6,8,14H,7H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
INWCXCQWTQSOQE-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=NC2=CC=CC=C2N1C[C@H](C)O |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N1CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)






![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)






